

# HSD17B13 Inhibition: A Comparative Analysis of BI-3231 and Other Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a range of liver diseases, including non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of small molecule inhibitors to mimic this protective effect. This guide provides a comparative overview of the publicly available data on BI-3231, a well-characterized HSD17B13 inhibitor, and contrasts it with the limited information on **HSD17B13-IN-20** and other emerging inhibitors from pharmaceutical pipelines.

#### **Overview of HSD17B13 Inhibitors**

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. While its precise physiological substrates are still under investigation, it is known to be involved in lipid metabolism and inflammation. Inhibition of HSD17B13 is a promising strategy to mitigate liver injury and fibrosis. Several pharmaceutical companies are actively developing inhibitors, with a few compounds having some publicly available preclinical data.

### Hsd17B13-IN-20: Unraveling the Identity

Publicly available information on a compound specifically designated as "**Hsd17B13-IN-20**" is scarce. The identifier is listed by some chemical suppliers (e.g., MedChemExpress, Cat. No. HY-157650, CAS 2919797-59-2). However, the technical data for this entry consistently refers



to another compound, HSD17B13-IN-38 (Compound 18.02), citing the patent WO2023043836A1.[1][2] This suggests that "Hsd17B13-IN-20" may be a catalog number or an alias for HSD17B13-IN-38, for which specific experimental data is not yet publicly detailed. Due to this lack of distinct data, a direct quantitative comparison with other inhibitors is not feasible at this time.

## **BI-3231: An Open-Science Chemical Probe**

BI-3231 is a potent and selective HSD17B13 inhibitor developed by Boehringer Ingelheim and made available to the scientific community through their open innovation portal, opnMe.com.[3] This has positioned BI-3231 as a key tool for researchers investigating the biological functions of HSD17B13.

#### Performance Data for BI-3231



| Parameter            | Value                                                                                                                                                                             | Species              | Assay<br>Conditions                                                                     | Reference |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------|-----------------------------------------------------------------------------------------|-----------|
| IC50                 | 1 nM                                                                                                                                                                              | Human<br>(hHSD17B13) | Enzymatic Assay                                                                         | [3]       |
| 13 nM                | Mouse<br>(mHSD17B13)                                                                                                                                                              | Enzymatic Assay      | [3]                                                                                     |           |
| Selectivity          | Good selectivity<br>against other<br>HSD17B family<br>members, such<br>as HSD17B11.                                                                                               | Human                | Not specified                                                                           | [4]       |
| In Vitro Effects     | Decreased triglyceride accumulation in hepatocytes under lipotoxic stress. Improved hepatocyte proliferation and lipid homeostasis. Increased mitochondrial respiratory function. | Human and<br>Mouse   | Palmitic acid- induced lipotoxicity model in HepG2 cells and primary mouse hepatocytes. | [1][2]    |
| Pharmacokinetic<br>s | Rapidly cleared from plasma, but maintains considerable hepatic exposure over 48 hours.                                                                                           | Not specified        | Not specified                                                                           | [3]       |

# **Experimental Protocols for BI-3231**



In Vitro Lipotoxicity Assay:

- Cell Culture: HepG2 cells or primary mouse hepatocytes are cultured in appropriate media.
- Induction of Lipotoxicity: Cells are treated with palmitic acid to induce lipotoxic conditions.
- Inhibitor Treatment: Cells are co-incubated with varying concentrations of BI-3231.
- Endpoint Analysis: Triglyceride accumulation is measured using methods such as Oil Red O staining or biochemical assays. Cell viability and proliferation are assessed using standard assays (e.g., MTT or BrdU incorporation). Mitochondrial function can be evaluated using respirometry assays (e.g., Seahorse XF Analyzer).[1][2]

# The Broader Landscape: Other HSD17B13 Inhibitors in Development

While a direct comparison with **Hsd17B13-IN-20** is not possible, other companies have disclosed the existence of their own HSD17B13 inhibitor programs, providing a glimpse into the competitive landscape.

### **Enanta Pharmaceuticals**

Enanta has disclosed the discovery of multiple chemical series of HSD17B13 inhibitors.[5][6] Preclinical data on an unnamed inhibitor (EP-036332, administered as prodrug EP-037429) was presented, demonstrating hepatoprotective effects in mouse models of liver injury.[6]

| Parameter        | Value                                                                                  | Species | Model                                                                                                    | Reference |
|------------------|----------------------------------------------------------------------------------------|---------|----------------------------------------------------------------------------------------------------------|-----------|
| In Vivo Efficacy | Reduced gene<br>and protein<br>markers of<br>inflammation,<br>injury, and<br>fibrosis. | Mouse   | Adenoviral and choline-deficient, L-amino acid defined, high-fat diet (CDAA-HFD) models of liver injury. | [6]       |



### **Inipharm**

Inipharm is developing INI-822, a small molecule inhibitor of HSD17B13 that entered Phase 1 clinical trials in late 2023.[7][8] Preclinical data has shown anti-fibrotic effects and modulation of lipid metabolism.[9]

| Parameter                    | Value                                                                                                          | Species/Syste<br>m | Model/Assay                         | Reference |
|------------------------------|----------------------------------------------------------------------------------------------------------------|--------------------|-------------------------------------|-----------|
| In Vitro Efficacy            | Decreased fibrotic proteins (alpha-smooth muscle actin and collagen type 1) by up to 45% and 42% respectively. | Human              | "Liver-on-a-chip"<br>model of NASH. |           |
| In Vivo Target<br>Engagement | 79-fold increase<br>in the HSD17B13<br>substrate, 12-<br>HETE, in obese<br>rats.                               | Rat                | Zucker obese rats.                  |           |

# Signaling Pathways and Experimental Workflows HSD17B13 Signaling in Liver Disease

The diagram below illustrates the putative role of HSD17B13 in the progression of liver disease. HSD17B13 is located on lipid droplets and is involved in lipid metabolism. Its inhibition is thought to reduce lipotoxicity and subsequent inflammation and fibrosis.





Click to download full resolution via product page

Caption: Putative Role of HSD17B13 in Liver Disease Pathogenesis.

# General Experimental Workflow for HSD17B13 Inhibitor Evaluation

The following workflow outlines a typical preclinical evaluation process for a novel HSD17B13 inhibitor.





Click to download full resolution via product page

Caption: Preclinical Workflow for HSD17B13 Inhibitor Development.

#### Conclusion

BI-3231 stands out as a well-characterized, potent, and selective HSD17B13 inhibitor that is publicly available for research, making it an invaluable tool for the scientific community. While a direct comparison with **Hsd17B13-IN-20** is not currently possible due to a lack of specific public data, the broader landscape of HSD17B13 inhibitor development is active, with compounds like those from Enanta and Inipharm showing promising preclinical anti-fibrotic and anti-inflammatory effects. As more data from these and other programs become available, a clearer picture of the therapeutic potential and comparative efficacy of different HSD17B13 inhibitors will emerge. Researchers are encouraged to leverage open-science tools like BI-3231 to further unravel the complexities of HSD17B13 biology and its role in liver disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]



- 4. drughunter.com [drughunter.com]
- 5. enanta.com [enanta.com]
- 6. enanta.com [enanta.com]
- 7. inipharm.com [inipharm.com]
- 8. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 [businesswire.com]
- 9. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD's The Liver Meeting BioSpace [biospace.com]
- To cite this document: BenchChem. [HSD17B13 Inhibition: A Comparative Analysis of BI-3231 and Other Novel Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385242#hsd17b13-in-20-vs-other-hsd17b13-inhibitors-like-bi-3231]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com